1-(Phenylsulfanyl)-1H-indole-2,3-dione
Description
1-(Phenylsulfanyl)-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The phenylsulfanyl (-SPh) substituent at the N1 position distinguishes it from other isatin analogs.
Properties
CAS No. |
53888-02-1 |
|---|---|
Molecular Formula |
C14H9NO2S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1-phenylsulfanylindole-2,3-dione |
InChI |
InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)15(14(13)17)18-10-6-2-1-3-7-10/h1-9H |
InChI Key |
AOSJSCNKHOWBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
One common method involves the reaction of indole-2,3-dione with phenylsulfanyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Phenylsulfanyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted indoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(phenylsulfanyl)-1H-indole-2,3-dione, highlighting substituent effects, molecular properties, and biological activities:
Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Alkyl vs. Aryl Substituents: Alkyl chains (e.g., butyl, pentyl) enhance lipophilicity, improving blood-brain barrier penetration, as seen in anti-neuroinflammatory studies . Aryl groups like -SPh may enhance π-π stacking interactions with protein targets.
Biological Activity Trends Thiosemicarbazone Derivatives: Compounds like I-TSC and its methylated analogs (I-MTSC, I-DMTSC) show metal-binding capacity, making them candidates for anticancer or antimicrobial applications . Anti-Inflammatory Activity: Phenyl-substituted derivatives, such as compound 65, exhibit nanomolar IC₅₀ values against IL-1R, highlighting the importance of aromatic substituents in target binding .
Synthetic Accessibility
- Alkylation Methods : 1-Alkyl derivatives (e.g., 1-butyl, 1-pentyl) are synthesized via Mannich reactions or nucleophilic substitution with bromoalkanes in high yields (>90%) .
- Sulfanyl/Sulfonyl Introduction : The phenylsulfanyl group may be introduced via reaction with phenylsulfenyl chloride, while sulfonyl derivatives require stronger oxidizing conditions .
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